molecular formula C21H19N3OS2 B3674663 2-[(6-Amino-1,3-benzothiazol-2-YL)sulfanyl]-1-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)ethan-1-one

2-[(6-Amino-1,3-benzothiazol-2-YL)sulfanyl]-1-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)ethan-1-one

Cat. No.: B3674663
M. Wt: 393.5 g/mol
InChI Key: VZSIMICMFBCGAK-UHFFFAOYSA-N
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Description

2-[(6-Amino-1,3-benzothiazol-2-YL)sulfanyl]-1-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)ethan-1-one is a complex organic compound that features a benzothiazole ring and a tetrahydrocarbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Amino-1,3-benzothiazol-2-YL)sulfanyl]-1-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)ethan-1-one typically involves a multi-step process. One common method starts with the preparation of the benzothiazole ring, which can be synthesized from 2-aminobenzenethiol and an appropriate aldehyde or ketone under acidic conditions. The tetrahydrocarbazole moiety can be synthesized through a Pictet-Spengler reaction involving tryptamine and an aldehyde. The final step involves coupling these two intermediates through a thiol-ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Amino-1,3-benzothiazol-2-YL)sulfanyl]-1-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like halides, amines, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted benzothiazoles.

Scientific Research Applications

2-[(6-Amino-1,3-benzothiazol-2-YL)sulfanyl]-1-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(6-Amino-1,3-benzothiazol-2-YL)sulfanyl]-1-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)ethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole ring can interact with nucleic acids, potentially interfering with DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylbenzothiazole: Shares the benzothiazole ring but lacks the tetrahydrocarbazole moiety.

    2-(4-((1H-benzimidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide: Contains a benzimidazole ring instead of a benzothiazole ring.

    2-(4-Methoxyphenyl)-1H-benzimidazole: Similar in structure but with a benzimidazole ring and a methoxy group.

Uniqueness

2-[(6-Amino-1,3-benzothiazol-2-YL)sulfanyl]-1-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)ethan-1-one is unique due to the combination of the benzothiazole and tetrahydrocarbazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS2/c22-13-9-10-16-19(11-13)27-21(23-16)26-12-20(25)24-17-7-3-1-5-14(17)15-6-2-4-8-18(15)24/h1,3,5,7,9-11H,2,4,6,8,12,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSIMICMFBCGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CSC4=NC5=C(S4)C=C(C=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(6-Amino-1,3-benzothiazol-2-YL)sulfanyl]-1-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)ethan-1-one
Reactant of Route 2
2-[(6-Amino-1,3-benzothiazol-2-YL)sulfanyl]-1-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)ethan-1-one
Reactant of Route 3
2-[(6-Amino-1,3-benzothiazol-2-YL)sulfanyl]-1-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)ethan-1-one
Reactant of Route 4
2-[(6-Amino-1,3-benzothiazol-2-YL)sulfanyl]-1-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)ethan-1-one
Reactant of Route 5
2-[(6-Amino-1,3-benzothiazol-2-YL)sulfanyl]-1-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)ethan-1-one
Reactant of Route 6
Reactant of Route 6
2-[(6-Amino-1,3-benzothiazol-2-YL)sulfanyl]-1-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)ethan-1-one

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